CL097

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C13H14N4O |

|---|---|

分子量 |

242.28 g/mol |

IUPAC名 |

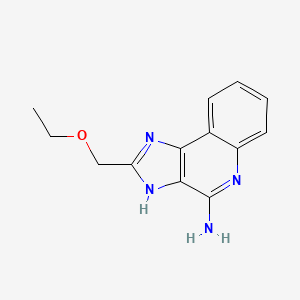

2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine |

InChI |

InChI=1S/C13H14N4O/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17) |

InChIキー |

DEVCLHVFELRPIU-UHFFFAOYSA-N |

正規SMILES |

CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N |

製品の起源 |

United States |

Foundational & Exploratory

CL097: A Deep Dive into its Mechanism of Action in Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CL097 is a synthetic imidazoquinoline compound, highly water-soluble, and a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] As a derivative of R848 (Resiquimod), this compound plays a significant role in activating the innate immune system by mimicking the action of single-stranded RNA (ssRNA) viruses.[1][3] TLR7 and TLR8 are endosomal pattern recognition receptors crucial for antiviral immune responses.[1] Their activation by agonists like this compound initiates a cascade of signaling events, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, ultimately bridging innate and adaptive immunity.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its signaling pathways, quantitative effects on immune cells, and detailed experimental protocols for its study.

Core Mechanism of Action: TLR7/8 Agonism

This compound functions by binding to TLR7 and TLR8, which are primarily located within the endosomes of various immune cells.[1][3] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and conventional dendritic cells (cDCs).[1] Notably, this compound activates mouse TLR7 but not mouse TLR8.[1]

Upon binding, this compound induces a conformational change in the TLR7/8 receptors, leading to the recruitment of the adaptor protein MyD88.[3][4][5] This initiates two major downstream signaling pathways: the MyD88-IRF7 pathway, responsible for type I interferon production, and the MyD88-NF-κB pathway, which drives the expression of pro-inflammatory cytokines and upregulates co-stimulatory molecules.[1][3][6]

Signaling Pathways

The activation of innate immune cells by this compound is orchestrated through a complex signaling network. The following diagram illustrates the core signaling cascade initiated by this compound binding to TLR7 and TLR8.

Quantitative Data on this compound-Mediated Immune Activation

This compound's potency as a TLR7/8 agonist has been quantified in various studies. It is a more potent human TLR7 agonist compared to other TLR7/8 agonists like CL075 and TLR7 agonists such as Gardiquimod and Imiquimod.[1] However, it is a less potent human TLR8 agonist than CL075.[1]

Table 1: Effective Concentrations of this compound for NF-κB Activation

| Cell Line | Receptor | Effective Concentration (µM) | Reference |

| HEK293 | Human TLR7 | 0.1 | [2][4] |

| HEK293 | Human TLR8 | 4 | [2][4] |

Table 2: Cytokine Production by Human pDCs Stimulated with this compound (1.5 µM) [3][6]

| Cytokine | 24 hours | 48 hours |

| IFN-α | Significantly Increased | Significantly Increased |

| TNF-α | Significantly Increased | Significantly Increased |

| IL-12p70 | Significantly Increased | Significantly Increased |

| IL-6 | Significantly Increased | Significantly Increased |

Table 3: Upregulation of Co-stimulatory and Cytotoxic Molecules on Human pDCs Stimulated with this compound (1.5 µM) [6][7]

| Molecule | Time Point of Significant Upregulation |

| MHC-II | 24, 48, 72 hours |

| CD40 | 24, 48, 72 hours |

| CD80 | 24, 48, 72 hours |

| CD86 | 24, 48, 72 hours |

| Granzyme B | 48, 72 hours |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following section outlines key experimental protocols for studying the effects of this compound on innate immune cells.

In Vitro pDC Activation Assay

This protocol is designed to assess the activation of plasmacytoid dendritic cells (pDCs) in response to this compound stimulation.

Materials:

-

Isolated pDCs (e.g., from human PBMCs or murine bone marrow)

-

Complete RPMI 1640 medium

-

This compound

-

96-well cell culture plates

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-MHC-II, -CD40, -CD80, -CD86, -Granzyme B)

-

ELISA or Cytometric Bead Array (CBA) kits for cytokine quantification

Procedure:

-

Cell Seeding: Seed isolated pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.[3]

-

This compound Stimulation: Add this compound to the cell culture to the desired final concentration (e.g., 1.5 µM for robust activation).[3][6] For dose-response experiments, prepare serial dilutions of this compound.[3] Include an unstimulated control group.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours.[3][6]

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine analysis.[3]

-

Cell Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against surface markers (MHC-II, CD40, CD80, CD86) and intracellular molecules (Granzyme B).

-

Data Acquisition: Analyze the stained cells using a flow cytometer to determine the expression levels of the markers.

-

Cytokine Quantification: Measure the concentrations of cytokines (IFN-α, TNF-α, IL-12, IL-6) in the collected supernatants using ELISA or CBA.[6]

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

What is the difference between CL097 and R848?

An In-depth Technical Guide to the Core Differences Between CL097 and R848

For Researchers, Scientists, and Drug Development Professionals

This compound and R848 (Resiquimod) are synthetic small-molecule agonists of the endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8), key sensors of the innate immune system that recognize single-stranded RNA. As potent immune response modifiers, they hold significant therapeutic potential as vaccine adjuvants and anti-cancer agents. Although structurally related, with this compound being a water-soluble derivative of R848, they exhibit distinct pharmacological profiles. This technical guide provides a comprehensive comparison of this compound and R848, detailing their differential activity on TLR7 and TLR8, the resulting cytokine profiles, and the underlying signaling pathways. The information presented herein is intended to assist researchers and drug development professionals in the rational selection and application of these immunomodulatory compounds.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are phylogenetically and structurally related receptors that are expressed in the endosomes of various immune cells and are responsible for detecting single-stranded RNA (ssRNA) viruses.[1][2] Activation of TLR7 and TLR8 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby orchestrating both innate and adaptive immune responses.[1]

R848 (Resiquimod) is a well-characterized imidazoquinoline compound that functions as a potent dual agonist for both human TLR7 and TLR8.[3][4] this compound is a highly water-soluble derivative of R848, which also activates both TLR7 and TLR8.[1] However, this compound is often described as a preferential TLR7 agonist, exhibiting higher potency for human TLR7 compared to other TLR7/8 agonists.[1] This guide will delve into the technical differences between these two important research compounds.

Physicochemical and Pharmacological Properties

This compound and R848 belong to the imidazoquinoline family of compounds. The key distinction at the molecular level is the modification that renders this compound highly water-soluble, which can be an advantageous property for in vitro and in vivo applications.[1]

Data Presentation: Potency and Selectivity

The potency of this compound and R848 is typically determined by their half-maximal effective concentration (EC50) in cell-based reporter assays. These assays often utilize human embryonic kidney (HEK293) cells engineered to express either human TLR7 or TLR8, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter. The level of reporter gene expression is proportional to the degree of TLR activation.[5]

| Compound | Target Receptor | EC50 | Cell Line |

| This compound | Human TLR7 | ~0.1 µM | HEK293 |

| Human TLR8 | ~4.0 µM | HEK293 | |

| R848 | Human TLR7/8 | ~0.607 µM | Not Specified |

Note: EC50 values can vary depending on the specific experimental conditions, cell lines, and reporter systems used. The provided values are approximate and intended for comparative purposes.

As the data suggests, this compound demonstrates a higher potency for human TLR7 compared to R848. Conversely, while data for R848's specific EC50 on TLR8 is not as readily available in a direct comparison, this compound's potency on human TLR8 is notably lower than its effect on TLR7.[5]

Differential Cytokine Induction Profiles

The distinct potencies of this compound and R848 on TLR7 and TLR8 translate into different cytokine secretion profiles from immune cells. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation leads to a robust production of type I interferons, particularly IFN-α.[1][2] TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs), and its stimulation results in the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12).[1][2]

Given this compound's preferential agonism for TLR7, it is a more potent inducer of IFN-α from pDCs compared to R848.[1][6] Conversely, R848, with its strong dual agonistic activity, is a robust inducer of TNF-α and IL-12 from monocytes and mDCs.[7][8]

Data Presentation: Cytokine Induction Comparison

| Cytokine | Primary Producing Cell Type | This compound-induced Response | R848-induced Response |

| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Strong induction | Moderate induction |

| TNF-α | Monocytes, Macrophages, mDCs | Moderate induction | Strong induction |

| IL-12 | Monocytes, Macrophages, mDCs | Moderate induction | Strong induction |

| IL-6 | Monocytes, Macrophages | Moderate to Strong induction | Strong induction |

Signaling Pathways

Both this compound and R848 exert their effects through the MyD88-dependent signaling pathway upon binding to TLR7 and TLR8 in the endosome. This pathway culminates in the activation of the transcription factors NF-κB and interferon regulatory factors (IRFs).[9][10]

The activation of NF-κB is a common downstream event for both TLR7 and TLR8 and is crucial for the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[10] However, the activation of IRFs appears to be more nuanced. TLR7 signaling strongly activates IRF7, which is a master regulator of type I IFN production in pDCs.[9] TLR8 signaling, on the other hand, has been shown to preferentially activate IRF5, leading to the induction of pro-inflammatory cytokines.[11]

Mandatory Visualization: Signaling Pathways

Caption: Simplified signaling pathways of TLR7 and TLR8 activation by this compound and R848.

Experimental Protocols

In Vitro TLR Activation Assay Using HEK-Blue™ Reporter Cells

Objective: To determine the EC50 of this compound and R848 for human TLR7 and TLR8 activation.

Materials:

-

HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound and R848

-

Standard cell culture medium (DMEM, 10% FBS, selection antibiotics)

-

96-well plates

Methodology:

-

Culture HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.

-

On the day of the assay, prepare serial dilutions of this compound and R848 in cell culture medium.

-

Seed the HEK-Blue™ cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well.

-

Add the diluted compounds to the respective wells. Include a positive control (a known TLR7 or TLR8 agonist) and a negative control (vehicle).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

Plot the dose-response curves and calculate the EC50 values using a non-linear regression analysis.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining TLR agonist potency using reporter cell lines.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To compare the cytokine induction profiles of this compound and R848.

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics

-

This compound and R848

-

96-well cell culture plates

-

ELISA kits or multiplex bead-based immunoassay kits for IFN-α, TNF-α, IL-12, and IL-6

Methodology:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI 1640 medium and determine cell viability and concentration.

-

Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Prepare different concentrations of this compound and R848 and add them to the wells. Include an unstimulated control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Centrifuge the plate to pellet the cells and collect the culture supernatants.

-

Measure the concentrations of IFN-α, TNF-α, IL-12, and IL-6 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

Analyze the data to compare the cytokine levels induced by each compound at different concentrations.

Conclusion

This compound and R848 are both potent imidazoquinoline-based TLR7/8 agonists, yet they exhibit critical differences in their pharmacological profiles. This compound's high water solubility and preferential agonism for TLR7 make it a potent inducer of IFN-α, particularly from pDCs. In contrast, R848's strong dual agonism for both TLR7 and TLR8 results in a broader and more potent induction of pro-inflammatory cytokines, such as TNF-α and IL-12, from myeloid cells. The choice between these two compounds should be guided by the specific research question and the desired immunological outcome. For studies focused on type I IFN-driven antiviral responses, this compound may be the more appropriate tool. For applications requiring robust pro-inflammatory and Th1-polarizing responses, R848 would be a suitable choice. This guide provides the foundational technical information to aid in the informed selection and use of these valuable immunomodulatory agents in research and drug development.

References

- 1. invivogen.com [invivogen.com]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. Human innate responses and adjuvant activity of TLR ligands in vivo in mice reconstituted with a human immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

CL097: A Deep Dive into a Potent Synthetic TLR7/8 Agonist for Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CL097 is a potent, water-soluble, synthetic imidazoquinoline compound that acts as a dual agonist for Toll-like receptor 7 (TLR7) and TLR8. These endosomal pattern recognition receptors are pivotal in the innate immune system's recognition of single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of TLR7 and TLR8 by this compound triggers a robust immune response, characterized by the production of type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines and chemokines. This comprehensive technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on various immune cell populations, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in immunological research and drug development.

Introduction

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes. TLR7 and TLR8 are closely related endosomal receptors that recognize ssRNA, initiating antiviral immune responses. This compound, a derivative of the imidazoquinoline compound R848 (Resiquimod), is a powerful tool for studying the activation of these pathways. Its ability to potently stimulate both human and mouse TLR7, as well as human TLR8, makes it a valuable reagent for in vitro and in vivo immunological studies. The activation of TLR7 and TLR8 by this compound leads to the maturation and activation of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and monocytes/macrophages, which are central to orchestrating both innate and adaptive immunity.

Chemical and Physical Properties

This compound is a synthetic imidazoquinoline derivative with the following properties:

| Property | Value |

| Chemical Name | 2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine |

| Molecular Formula | C₁₃H₁₄N₄O |

| Molecular Weight | 242.28 g/mol |

| CAS Number | 343634-91-1 |

| Appearance | White to off-white solid |

| Solubility | Water |

Mechanism of Action: TLR7/8 Signaling Pathway

This compound exerts its immunostimulatory effects by binding to TLR7 and TLR8 within the endosomal compartments of immune cells. This binding event initiates a downstream signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7), culminating in the transcription of genes encoding type I interferons and pro-inflammatory cytokines.

Caption: MyD88-dependent signaling cascade initiated by this compound binding to TLR7/8.

Effects on Immune Cells and Cytokine Production

This compound is a potent activator of various immune cells, with particularly pronounced effects on plasmacytoid dendritic cells (pDCs) and monocytes.

Plasmacytoid Dendritic Cells (pDCs)

pDCs are specialized innate immune cells that express high levels of TLR7 and TLR9. Upon stimulation with this compound, pDCs undergo significant morphological and functional changes, including cell enlargement and the upregulation of co-stimulatory and cytotoxic molecules.[1] this compound is a stronger inducer of pDC activation compared to other TLR7 ligands like imiquimod (B1671794) (IMQ) and TLR9 ligands like CpG.[1]

Table 1: Upregulation of Cell Surface Markers on Human pDCs by this compound [1]

| Marker | Treatment (1.5 µM this compound) | Time Point | Fold Change (MFI vs. Control) |

| MHC-II | This compound | 48h | ~2.5 |

| CD40 | This compound | 48h | ~3.0 |

| CD80 | This compound | 48h | ~4.0 |

| CD86 | This compound | 48h | ~3.5 |

| Granzyme B | This compound | 48h | ~2.0 |

MFI: Mean Fluorescence Intensity

Table 2: Cytokine Production by Human pDCs Stimulated with this compound [1]

| Cytokine | Treatment (1.5 µM this compound) | 24 hours (pg/mL) | 48 hours (pg/mL) |

| IFN-α | This compound | ~4000 | ~6000 |

| IL-12p70 | This compound | ~150 | ~250 |

| TNF-α | This compound | ~3000 | ~4000 |

| IL-6 | This compound | ~2000 | ~3000 |

Monocytes and Macrophages

Human monocytes express both TLR7 and TLR8 and respond to this compound by differentiating into mature dendritic cells and producing pro-inflammatory cytokines. This compound, being a dual TLR7/8 agonist, shows potent effects on monocyte differentiation.[2] Stimulation of monocyte-derived macrophages with this compound leads to the induction of pro-inflammatory cytokines such as TNF-α, IL-10, and IL-12.[3]

Table 3: Dose-Dependent Effect of this compound on Monocyte Differentiation [2]

| This compound Concentration | % CCR7+ HLA-DRhi Cells (Differentiated DCs) |

| 0.1 µM | Moderate Increase |

| 1.0 µM | Strong Increase |

| 10 µM | Potent Increase |

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at a concentration of 1 x 10⁶ cells/mL.

-

Stimulation: Plate 1 mL of the cell suspension per well in a 24-well plate. Add this compound to the desired final concentrations (e.g., in a dose-response range of 0.1 µM to 10 µM). Include an unstimulated control (vehicle only).

-

Incubation: Incubate the plates for the desired time (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis (e.g., by ELISA). The cell pellets can be used for flow cytometry analysis.

Flow Cytometry for Cell Surface Marker and Intracellular Cytokine Staining

-

Cell Preparation: Harvest stimulated and control cells and wash with FACS buffer (PBS containing 2% FBS).

-

Surface Staining: Resuspend cells in FACS buffer containing fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14 for monocytes, CD123 and BDCA-2 for pDCs, and activation markers like CD40, CD80, CD86). Incubate for 30 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization (for intracellular staining): Resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions.

-

Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-α, TNF-α) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Wash: Wash the cells with permeabilization buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add a TMB substrate solution. Allow color to develop in the dark.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro activity of this compound on human pDCs.

Caption: A streamlined workflow for evaluating the immunostimulatory effects of this compound.

Conclusion

This compound is a powerful and versatile synthetic agonist of TLR7 and TLR8, making it an indispensable tool for researchers in immunology, virology, and drug development. Its ability to potently activate key innate immune cells and induce a robust cytokine response provides a valuable model for studying antiviral immunity and for the preclinical evaluation of novel vaccine adjuvants and immunotherapies. This technical guide provides a solid foundation of data and protocols to enable researchers to effectively harness the potential of this compound in their studies. Further investigation into the dose-dependent effects of this compound on a wider range of immune cell types will continue to elucidate its complex role in modulating the immune response.

References

- 1. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of TLR7 and TLR8 in Innate Immunity

An In-depth Technical Guide to Toll-like Receptor 7 and 8 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, serving as pattern recognition receptors (PRRs) that detect conserved molecular structures from microbes, known as pathogen-associated molecular patterns (PAMPs).[1][2] TLR7 and TLR8 are a closely related subfamily of endosomal TLRs that specialize in the recognition of single-stranded RNA (ssRNA), a hallmark of viral replication.[3][4][5] Their localization within endosomes allows them to survey the intracellular environment for signs of viral intrusion.[3][5]

Upon activation, TLR7 and TLR8 initiate a signaling cascade that culminates in the production of type I interferons (IFNs) and pro-inflammatory cytokines, which are critical for mounting an effective antiviral response and shaping the subsequent adaptive immune response.[3][6] Although they share structural homology and recognize similar ligands, TLR7 and TLR8 exhibit distinct expression patterns and functional outcomes.[3][6] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, where its activation leads to a robust production of IFN-α.[3][5][6] In contrast, TLR8 is highly expressed in myeloid cells, such as monocytes, macrophages, and myeloid dendritic cells (mDCs), and its stimulation primarily drives the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12).[3][5][7]

This differential activity makes TLR7 and TLR8 attractive targets for therapeutic intervention in a range of diseases, including viral infections, cancer, and autoimmune disorders.[8] This guide provides a detailed overview of the core signaling pathways, quantitative data on agonist activity, and key experimental protocols for studying these critical immune receptors.

Ligands: Triggers of TLR7 and TLR8 Activation

TLR7 and TLR8 are activated by both natural and synthetic ligands.

-

Natural Ligands: The primary natural ligands for both receptors are guanosine (B1672433) (G)- and uridine (B1682114) (U)-rich ssRNA sequences derived from viruses like influenza, HIV, and Coxsackie B.[5][9][10] Endogenous RNA molecules, particularly those released from damaged cells, can also activate these receptors, a process implicated in autoimmune diseases like lupus.[8][11]

-

Synthetic Ligands: A variety of small synthetic molecules have been developed that act as potent agonists. These are broadly categorized as imidazoquinolines (e.g., Imiquimod, Resiquimod) and nucleoside analogs (e.g., Loxoribine).[12]

The Core MyD88-Dependent Signaling Pathway

Unlike TLR3 and TLR4, which can signal through the TRIF adaptor protein, TLR7 and TLR8 signaling is exclusively dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6][9][14] This shared pathway forms the central axis of TLR7/8 signal transduction.

Upon ligand binding within the endosome, TLR7 or TLR8 undergoes a conformational change and dimerizes. This event facilitates the recruitment of MyD88 via homotypic interactions between their Toll/Interleukin-1 receptor (TIR) domains.[15][16] MyD88 then serves as a scaffold to assemble a larger signaling complex known as the "Myddosome".[15][17]

The Myddosome consists of MyD88 and members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[15][16][17] IRAK4, a serine/threonine kinase, is activated upon recruitment and subsequently phosphorylates IRAK1.[17] Activated IRAK1 then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[9][17]

TRAF6 catalyzes its own K63-linked polyubiquitination, which creates a platform to recruit and activate the TGF-β-activated kinase 1 (TAK1) complex (TAK1, TAB1, TAB2/3).[16][17] The activated TAK1 complex is a critical bifurcation point, initiating two major downstream branches: the NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathway.[17]

Divergent Pathways and Cell-Specific Responses

While the initial MyD88-dependent cascade is shared, the ultimate cellular output is dictated by the activation of specific Interferon Regulatory Factors (IRFs) and the relative strength of NF-κB activation, which varies significantly between TLR7 and TLR8 and across different immune cell types.[11][18]

-

TLR7 Signaling in pDCs: In pDCs, the MyD88-IRAK-TRAF6 axis leads to the direct activation of IRF7 .[9] IRF7 is considered the master regulator of type I IFN production.[9] Activated IRF7 translocates to the nucleus and drives high-level transcription of IFN-α genes.[3][9] This specialized response makes TLR7 in pDCs a critical component of the initial antiviral defense.[3]

-

TLR8 Signaling in Myeloid Cells: In monocytes and mDCs, TLR8 activation leads to a very strong activation of NF-κB and the activation of IRF5 .[9] While TLR7 can also activate these factors, the response via TLR8 in myeloid cells is significantly more robust.[2][11] The activation of NF-κB and IRF5 drives the transcription of a potent suite of pro-inflammatory cytokines, including TNF-α, IL-6, and particularly high levels of IL-12, which is crucial for skewing the adaptive immune response towards a Th1 phenotype.[3][7][9]

-

MAPK and JNK Pathways: In parallel, the TAK1 complex activates MAPK pathways, including p38 and JNK.[19] These pathways contribute to the stability of cytokine mRNAs and the activation of other transcription factors like AP-1, further amplifying the inflammatory response.[14][19]

Data Presentation: Quantitative Analysis of TLR7/8 Activation

The potency and selectivity of TLR7/8 agonists are critical parameters in research and drug development. The following tables summarize key quantitative data for representative compounds.

Table 1: Potency (EC₅₀) of Common TLR7 and TLR8 Agonists EC₅₀ values represent the concentration of agonist required to induce a half-maximal response in reporter cell lines expressing the respective human TLR.

| Compound | Agonist Type | hTLR7 EC₅₀ (nM) | hTLR8 EC₅₀ (nM) | Reference |

| Imiquimod (R837) | TLR7 Selective | ~1,500 - 4,000 | >10,000 | [13] |

| Resiquimod (R848) | TLR7/8 Dual | ~100 - 400 | ~100 - 600 | [3][13] |

| VTX-2337 (Motolimod) | TLR8 Selective | >10,000 | ~100 | [13] |

| DSP-0509 | TLR7 Selective | 515 | >10,000 | [8] |

| Compound 574 | TLR7/8 Dual | 600 | 2,210 | [20] |

| Compound 558 | TLR7/8 Dual | 180 | 5,340 | [20] |

Table 2: Cytokine Production in Human PBMCs Following Agonist Stimulation Cytokine levels induced by various agonists in cultured human peripheral blood mononuclear cells (PBMCs). Note that absolute concentrations can vary significantly between donors.

| Agonist | Concentration | TNF-α Production | IL-12 Production | IFN-α Production | Reference | | :--- | :--- | :---: | :---: | :---: | | VTX-2337 | ~100-200 nM | Strong (EC₅₀ = 140 nM) | Strong (EC₅₀ = 120 nM) | None |[13] | | Imiquimod | >3,000 nM | Low | Low | Present |[13] | | R848 | 1 µM | Strong | Strong | Present |[2][7] | | Gardiquimod | 1 µM | Moderate | Moderate | Strong |[7] |

Experimental Protocols

Investigating TLR7 and TLR8 signaling requires standardized methods for cell stimulation and analysis. Below are core protocols for key experiments.

Protocol 1: TLR Agonist Stimulation of Human PBMCs

This protocol outlines the general procedure for stimulating peripheral blood mononuclear cells (PBMCs) to measure secreted cytokines or analyze cellular activation.

Materials:

-

Ficoll-Paque density gradient medium

-

Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

TLR7 and/or TLR8 agonist (e.g., R848)

-

96-well cell culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[4]

-

Cell Plating: Wash the isolated PBMCs twice with sterile PBS and resuspend them in complete RPMI-1640 medium. Perform a cell count and adjust the concentration to 1 x 10⁶ cells/mL.[11]

-

Stimulation: Add 200 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate. Add the desired concentration of TLR agonist (e.g., 1 µM R848). For an unstimulated control, add an equivalent volume of vehicle (e.g., DMSO or media).[4][11]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Incubation time depends on the endpoint:

-

Sample Collection: After incubation, centrifuge the plate at 300-400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C. The cell pellet can be used for flow cytometry or RNA extraction.[11]

Protocol 2: Measurement of Secreted IFN-α by ELISA

This protocol provides a general workflow for a sandwich ELISA to quantify a cytokine like IFN-α in cell culture supernatants.

Materials:

-

Human IFN-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Assay Diluent (as provided in the kit or PBS with 1% BSA)

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific binding by adding Assay Diluent to each well and incubating for 1-2 hours at room temperature (RT).

-

Sample/Standard Incubation: Wash the plate. Add 100 µL of prepared standards and collected cell culture supernatants (from Protocol 1) to the appropriate wells. Incubate for 2 hours at RT.[22][23]

-

Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at RT.[22]

-

Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at RT in the dark.[22]

-

Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at RT in the dark, allowing color to develop.[22]

-

Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the optical density at 450 nm using a microplate reader.[22]

-

Calculation: Generate a standard curve from the standards and calculate the concentration of IFN-α in the samples.

Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the identification of cytokine-producing cells within a mixed population.

Materials:

-

Stimulated cells (from Protocol 1)

-

Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD14)

-

Fixation/Permeabilization Buffer Kit

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α)

-

FACS Buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Stimulation with Protein Transport Inhibitor: Prepare and stimulate cells as described in Protocol 1. For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This step is critical to trap cytokines inside the cell.[6][12]

-

Surface Staining: Harvest the cells and wash with FACS buffer. Stain for surface markers by incubating the cells with a cocktail of surface antibodies for 20-30 minutes at 4°C in the dark.[15][24]

-

Fixation: Wash the cells to remove unbound antibodies. Resuspend the cells in Fixation Buffer and incubate for 20 minutes at RT in the dark. This crosslinks proteins and stabilizes the cell membrane.[12][15]

-

Permeabilization: Centrifuge the fixed cells and resuspend in Permeabilization Buffer. This buffer contains a mild detergent (e.g., saponin) that creates pores in the cell membrane, allowing antibodies to access intracellular targets.[12][15]

-

Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at RT in the dark.[15]

-

Final Wash and Acquisition: Wash the cells twice with Permeabilization Buffer. Resuspend the final cell pellet in FACS Buffer. Acquire data on a flow cytometer.[24]

-

Analysis: Analyze the data using appropriate software to gate on specific cell populations and quantify the percentage of cells expressing the cytokine of interest.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 7. benchchem.com [benchchem.com]

- 8. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TLR7 and TLR9 Trigger Distinct Neuroinflammatory Responses in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. Human Interferon Alpha 2 ELISA Kit, 90-min ELISA (ab233622) | Abcam [abcam.com]

- 24. anilocus.com [anilocus.com]

A Technical Guide to the Stimulation of Plasmacytoid Dendritic Cells with CL097

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent activation of plasmacytoid dendritic cells (pDCs) by CL097, a synthetic imidazoquinoline compound. This compound is a valuable tool for immunological research and holds promise for therapeutic applications, including vaccine adjuvants and cancer immunotherapy. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data on its effects on pDC activation, maturation, and function.

Introduction to this compound and Plasmacytoid Dendritic Cells

Plasmacytoid dendritic cells are a unique subset of immune cells that serve as sentinels of the innate immune system.[1][2] They are characterized by their remarkable ability to produce vast quantities of type I interferons (IFN-I) in response to viral infections.[1][2] This potent IFN-I response is primarily mediated by the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which recognize single-stranded RNA and CpG DNA, respectively.[1][2]

This compound is a water-soluble synthetic molecule that acts as a potent agonist for both TLR7 and TLR8.[3] In the context of pDCs, which predominantly express TLR7, this compound serves as a powerful stimulus, mimicking a viral infection and triggering a robust downstream signaling cascade.[1][3]

Mechanism of Action: The TLR7 Signaling Pathway

Upon entering the endosome of a pDC, this compound binds to and activates TLR7. This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4] The recruitment of MyD88 serves as a critical juncture, initiating two distinct downstream signaling pathways:

-

The MyD88-IRF7 Pathway: This pathway is central to the signature function of pDCs – the production of type I interferons. MyD88 forms a complex with IL-1 receptor-associated kinase 4 (IRAK4), IRAK1, and TRAF6, which ultimately leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7).[1] Activated IRF7 translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of IFN-I genes, driving their transcription.

-

The MyD88-NF-κB Pathway: Concurrently, the MyD88-dependent signaling cascade also activates the canonical Nuclear Factor-kappa B (NF-κB) pathway.[1] This leads to the nuclear translocation of NF-κB transcription factors, which induce the expression of a wide range of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[5]

The dual activation of these pathways results in the comprehensive activation and maturation of pDCs, enhancing their ability to not only orchestrate an antiviral state through IFN-I production but also to prime adaptive immune responses.

Quantitative Effects of this compound on pDC Activation

Stimulation of pDCs with this compound leads to a significant upregulation of co-stimulatory molecules and the robust production of cytokines. The following tables summarize the quantitative data from studies using 1.5 µM of this compound to stimulate murine pDCs.

Cytokine Production

The secretion of type I interferons and pro-inflammatory cytokines is a hallmark of pDC activation.

| Cytokine | 24 Hours (pg/mL) | 48 Hours (pg/mL) |

| IFN-α | ~4000 | ~6000 |

| TNF-α | ~800 | ~1000 |

| IL-12p70 | ~600 | ~800 |

| IL-6 | ~1000 | ~1200 |

| Table 1: Cytokine concentrations in the supernatant of murine pDCs stimulated with 1.5 µM this compound. Data are estimations based on graphical representations from Wu et al., 2019.[5] |

Upregulation of Cell Surface Markers

This compound stimulation induces the maturation of pDCs, characterized by the increased expression of cell surface markers crucial for antigen presentation and T cell co-stimulation.

| Marker | 24 Hours (MFI) | 48 Hours (MFI) | 72 Hours (MFI) |

| MHC-II | ~4000 | ~6000 | ~7000 |

| CD40 | ~2000 | ~3000 | ~3500 |

| CD80 | ~1500 | ~2500 | ~3000 |

| CD86 | ~6000 | ~8000 | ~9000 |

| Table 2: Mean Fluorescence Intensity (MFI) of maturation markers on murine pDCs stimulated with 1.5 µM this compound. Data are estimations based on graphical representations from Wu et al., 2019.[5][6] |

Expression of Cytotoxic Molecules

Activated pDCs can also upregulate cytotoxic molecules, such as Granzyme B.

| Marker | 24 Hours | 48 Hours | 72 Hours |

| Granzyme B (MFI) | No significant change | ~2000 | ~2500 |

| Granzyme B (pg/mL) | ~200 | ~400 | ~600 |

| Table 3: Expression of Granzyme B in and by murine pDCs stimulated with 1.5 µM this compound. Data are estimations based on graphical representations from Wu et al., 2019.[5][6] |

Experimental Protocols

The following protocols provide a general framework for the in vitro stimulation of pDCs with this compound and subsequent analysis.

Protocol 1: Isolation and Culture of Murine pDCs

-

Source: Murine pDCs can be isolated from the bone marrow of Flt3L-treated mice.[6]

-

Isolation: Use magnetic-activated cell sorting (MACS) with anti-B220 microbeads or a pDC isolation kit for high purity.

-

Culture Medium: Culture isolated pDCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, non-essential amino acids, sodium pyruvate, and β-mercaptoethanol.[6]

-

Cell Density: Plate pDCs at a density of 2.5 x 10^6 cells/mL.[6]

Protocol 2: this compound Stimulation

-

Reagent Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water.

-

Stimulation: Add this compound to the pDC culture to a final concentration of 1.5 µM.[5][6] Include an unstimulated control (vehicle only).

-

Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, or 72 hours).[5][6]

Protocol 3: Analysis of pDC Activation

A. Flow Cytometry for Cell Surface Markers:

-

Harvesting: After incubation, gently harvest the pDCs.

-

Staining: Stain the cells with fluorescently labeled monoclonal antibodies against desired surface markers (e.g., anti-MHC-II, -CD40, -CD80, -CD86).[5] Use appropriate isotype controls.

-

Acquisition: Acquire the stained cells on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) for each marker.[5]

B. ELISA/CBA for Cytokine Quantification:

-

Supernatant Collection: After incubation, centrifuge the cell plates and carefully collect the supernatant.

-

Storage: Store the supernatant at -80°C until analysis.

-

Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-12p70, IL-6) in the supernatant using commercially available ELISA or Cytometric Bead Array (CBA) kits according to the manufacturer's instructions.[5][6]

Conclusion

This compound is a robust and reliable tool for the in vitro activation of plasmacytoid dendritic cells. Its ability to potently engage TLR7 and trigger both the IRF7 and NF-κB signaling pathways makes it an invaluable reagent for studying the intricate biology of pDCs. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of pDCs in immunity and to harness their therapeutic potential. The strong induction of Type I interferons and pro-inflammatory cytokines, coupled with the upregulation of co-stimulatory molecules, underscores the potential of this compound as a powerful adjuvant and immunomodulatory agent.

References

- 1. researchgate.net [researchgate.net]

- 2. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Immunostimulatory properties of imidazoquinoline compounds

An In-depth Technical Guide to the Immunostimulatory Properties of Imidazoquinoline Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Imidazoquinoline compounds are a class of synthetic, low-molecular-weight molecules that function as potent immune response modifiers (IRMs). Initially developed for their antiviral properties, their mechanism of action is now understood to be primarily mediated through the activation of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8. By engaging these key pattern recognition receptors of the innate immune system, imidazoquinolines trigger a cascade of downstream signaling events, leading to the production of a broad array of cytokines and chemokines. This results in the activation of various immune cells, including dendritic cells, macrophages, and natural killer cells, effectively bridging the innate and adaptive immune responses. This technical guide provides a comprehensive overview of the mechanism of action, signaling pathways, immunological outcomes, and experimental evaluation of imidazoquinoline compounds, serving as a resource for professionals in immunology and drug development.

Introduction

Imidazoquinolines are heterocyclic amine compounds recognized for their significant immunomodulatory effects.[1] The archetypal compound, Imiquimod (B1671794) (R-837), was first approved by the FDA in 1997 for the topical treatment of genital warts, basal cell carcinoma, and actinic keratosis.[1][2] Its discovery and subsequent research into related analogues, such as Resiquimod (B1680535) (R-848), revealed that their therapeutic efficacy stems not from direct antiviral or antitumor activity, but from their ability to powerfully stimulate the host's immune system.[3][4] These synthetic molecules mimic pathogen-associated molecular patterns (PAMPs), specifically viral single-stranded RNA (ssRNA), to activate innate immune pathways.[5][6] Their ability to induce Type I interferons (IFN-α/β) and other pro-inflammatory cytokines makes them valuable as standalone therapeutics and as potent adjuvants in vaccine formulations to enhance and direct adaptive immune responses.[3][7][[“]]

Mechanism of Action: TLR7 and TLR8 Agonism

The primary mechanism by which imidazoquinolines exert their immunostimulatory effects is through the activation of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[7][9] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing conserved molecular structures of pathogens.[2]

Receptor Location and Ligand Recognition: TLR7 and TLR8 are located within the membranes of endosomes in specific immune cells.[10][11] TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is predominantly found in monocytes, macrophages, and myeloid dendritic cells (mDCs).[12] These receptors are naturally activated by the recognition of purine-rich ssRNA from viruses.[11] Imidazoquinoline compounds, possessing a purine-like scaffold, function as small molecule agonists that bind to a specific site on the TLR7 and/or TLR8 ectodomain, distinct from the RNA binding site, inducing a conformational change that initiates downstream signaling.[12][13][14]

Structure-Activity Relationship (SAR): The potency and TLR selectivity of imidazoquinoline compounds are dictated by their chemical structure. Key SAR findings include:

-

C2 Position: Substitution at the C2 position of the imidazole (B134444) ring significantly impacts potency and selectivity. For example, the addition of a C2-ethoxymethyl group in Resiquimod confers potent dual TLR7/8 agonist activity, whereas its removal abolishes TLR8 activation.[6] A C2-n-butyl group has been identified as optimal for TLR7 agonistic potency.[2][7][15]

-

N1 Position: Modifications at the N1 position also influence activity. An N1-benzyl substituent is often preferred for potent TLR7 agonism.[2]

-

C4 Position: The 4-amino group on the quinoline (B57606) ring is essential for activity, likely involved in critical hydrogen bonding with the receptor.[2][15][16]

-

Imidazole Ring: The integrity of the imidazole ring is crucial; its replacement with structures like triazole or cyclic urea (B33335) leads to a complete loss of activity.[2][7][15]

Core Signaling Pathways

Activation of TLR7 and TLR8 by imidazoquinolines initiates a well-defined intracellular signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[5][14][17] This pathway culminates in the activation of key transcription factors that orchestrate the expression of inflammatory genes.

The signaling process proceeds as follows:

-

Ligand Binding and Dimerization: The binding of an imidazoquinoline agonist to the TLR7 or TLR8 ectodomain inside the endosome induces receptor dimerization.[16]

-

MyD88 Recruitment: The cytoplasmic Toll/IL-1 receptor (TIR) domains of the activated TLRs recruit the central adaptor protein, MyD88.[17]

-

IRAK Complex Formation: MyD88 associates with and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[14][17]

-

TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[14][17]

-

Activation of Transcription Factors: TRAF6 activation leads to the stimulation of two major downstream pathways:

-

NF-κB Pathway: Activation of the TAK1 complex leads to the phosphorylation and degradation of IκB, releasing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[3][4][5]

-

IRF Pathway: A separate branch of the pathway leads to the activation of Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7.[10][14] Activated IRFs translocate to the nucleus and drive the transcription of Type I interferons (IFN-α, IFN-β).[11]

-

While both TLR7 and TLR8 utilize this general pathway, the specific cellular context and the selective nature of the agonist can lead to different signaling outcomes and cytokine profiles.[10][18] For instance, TLR7 activation in pDCs is a major source of systemic IFN-α, while TLR8 activation in monocytes is more potent at inducing TNF-α and IL-12.[5][9]

Immunological Consequences

The activation of the TLR7/8 pathway by imidazoquinolines results in a robust and multi-faceted immune response that bridges innate and adaptive immunity.[7]

-

Cytokine and Chemokine Production: A primary outcome is the rapid induction of a wide range of cytokines and chemokines. In studies with human peripheral blood mononuclear cells (PBMCs), Imiquimod and Resiquimod induce IFN-α, TNF-α, IL-1, IL-6, IL-8, IL-10, IL-12, G-CSF, GM-CSF, and various chemokines like MIP-1α.[1][4][19] This cytokine milieu creates a pro-inflammatory environment that is critical for antiviral and antitumor responses.

-

Activation of Antigen-Presenting Cells (APCs): Imidazoquinolines are potent activators of APCs such as dendritic cells (DCs) and macrophages.[2] They promote DC maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) and MHC molecules.[2][20] This enhances their ability to process and present antigens to T cells, a critical step in initiating an adaptive immune response.

-

NK Cell Activation: The induced cytokines, particularly IL-12 and Type I IFNs, lead to the activation of Natural Killer (NK) cells, which are crucial components of the innate immune system that can directly kill tumor cells and virus-infected cells.[2]

-

Polarization of T-Helper Cell Responses: By inducing cytokines like IL-12 and IFN-γ, imidazoquinolines promote the differentiation of naive T-helper cells towards a Th1 phenotype.[20][21] A Th1-biased response is characterized by cell-mediated immunity, which is essential for clearing intracellular pathogens and for effective antitumor immunity.[21][22]

Quantitative Analysis of Immunostimulatory Activity

The potency of different imidazoquinoline compounds can be compared quantitatively through in vitro assays that measure their ability to activate TLRs or induce cytokine production.

Table 1: TLR7/8 Agonist Activity of Selected Imidazoquinoline Compounds This table summarizes the half-maximal effective concentration (EC₅₀) values for TLR7 and TLR8 activation as determined by cellular reporter assays. Lower EC₅₀ values indicate higher potency.

| Compound | Target | EC₅₀ (nM) | Source(s) |

| Compound 31 | hTLR7 | 59 | [2][7] |

| Transposed Analogue | hTLR7 | 8.6 | [2][7] |

| Compound 1 | hTLR7 | ~80 (at 72h) | [13] |

| Resiquimod (R-848) | hTLR7 | ~400 (at 72h) | [13] |

| Resiquimod (R-848) | hTLR8 | 2,800 - 3,100 | [23] |

| Lead Candidate | hTLR7 | 75 - 120 | [23] |

hTLR: human Toll-Like Receptor

Table 2: In Vitro Cytokine Induction by Imidazoquinolines in Human Immune Cells This table presents data on the concentration of key cytokines induced by Imiquimod and Resiquimod in human peripheral blood mononuclear cell (PBMC) cultures.

| Compound | Concentration | Cytokine | Induced Level | Source(s) |

| Imiquimod | 1 - 5 µg/mL | IFN-α | Induced | [4] |

| Imiquimod | 1 - 5 µg/mL | TNF-α | Induced | [4] |

| Imiquimod | 1 - 5 µg/mL | IL-6 | Induced | [4] |

| Imiquimod | 1 - 5 µg/mL | IL-12 | Induced | [4] |

| Resiquimod | 0.3 µM | IFN-α | Equivalent to 3 µM Imiquimod | [20] |

| S-27609 (analogue) | - | IFN-α, TNF-α, IL-1β, IL-6 | 5-10x more potent than Imiquimod | [19] |

Key Experimental Protocols

The immunostimulatory properties of imidazoquinoline compounds are typically evaluated using a series of standardized in vitro and in vivo assays.

In Vitro TLR Activity Assessment using HEK-Blue™ Reporter Cells

This method provides a straightforward way to screen compounds for TLR agonist activity and determine their potency and selectivity. It utilizes a human embryonic kidney (HEK293) cell line engineered to express a specific human TLR (e.g., TLR7 or TLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is placed under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: HEK-Blue™ hTLR7 (or hTLR8) cells are cultured according to the manufacturer's specifications.

-

Cell Plating: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Stimulation: A serial dilution of the test imidazoquinoline compound is prepared. The culture medium is replaced with medium containing the different concentrations of the compound. A known agonist (e.g., Resiquimod) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The plate is incubated for 16-24 hours to allow for TLR activation and subsequent SEAP expression.[12]

-

SEAP Detection: A small volume of supernatant from each well is transferred to a new plate. A SEAP detection reagent (e.g., QUANTI-Blue™) is added.

-

Measurement: The plate is incubated for 1-3 hours at 37°C. The activity of SEAP is determined by measuring the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Data Analysis: The OD values are plotted against the compound concentration, and the EC₅₀ value is calculated using a non-linear regression analysis.

Cytokine Induction Assay in Human PBMCs

This assay measures the ability of a compound to induce the production and secretion of cytokines from primary human immune cells, providing a more physiologically relevant assessment of its immunostimulatory activity.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood obtained from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque™).

-

Cell Plating: PBMCs are washed, counted, and plated in a 96-well culture plate at a density of approximately 1 x 10⁶ cells/mL.

-

Compound Stimulation: Test compounds are added to the wells at various concentrations. Lipopolysaccharide (LPS) can be used as a positive control for inducing cytokines like TNF-α.[24]

-

Incubation: The cells are incubated for a specified period, typically 4 to 24 hours, at 37°C in a CO₂ incubator. Kinetic studies can be performed by collecting supernatants at different time points.[19]

-

Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected and stored at -80°C until analysis.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant is measured using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Applications in Drug Development

The potent and tunable immunostimulatory properties of imidazoquinolines have led to their application in several therapeutic areas:

-

Dermatology and Oncology: Topical Imiquimod is widely used to treat viral skin infections and skin cancers by inducing a local immune response that clears diseased cells.[1][9]

-

Vaccine Adjuvants: Imidazoquinolines are highly effective vaccine adjuvants. When co-administered with an antigen, they enhance the magnitude and quality of the adaptive immune response, often skewing it towards a protective Th1 phenotype.[7][25][26] Novel formulations, such as lipidated imidazoquinolines or adsorbing them to alum, are being developed to localize their activity and reduce systemic side effects.[21][22][25]

-

Antiviral Therapy: The ability to induce high levels of Type I interferons gives these compounds broad-spectrum antiviral potential, which has been explored for infections like herpes and hepatitis C.[3][9][27]

Conclusion

Imidazoquinoline compounds are a clinically and scientifically important class of synthetic immunomodulators. Their function as specific agonists for TLR7 and TLR8 provides a powerful means to activate innate immunity and subsequently shape a robust adaptive immune response. Through the MyD88-dependent signaling pathway, they induce a cascade of events leading to the production of key cytokines, maturation of APCs, and the promotion of cell-mediated immunity. A deep understanding of their structure-activity relationships, signaling mechanisms, and immunological effects, as detailed in this guide, is crucial for the continued development of new therapeutics, innovative cancer immunotherapies, and next-generation vaccine adjuvants.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. consensus.app [consensus.app]

- 9. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]

- 12. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. TLR Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Lipidated Imidazoquinoline TLR7/8 Adjuvants Elicit Influenza-Specific Th1 Immune Responses and Protect Against Heterologous H3N2 Influenza Challenge in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modulation of the Adjuvant Potential of Imidazoquinoline-Based TLR7/8 Agonists via Alum Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Vaccine adjuvant activity of 3M-052: an imidazoquinoline designed for local activity without systemic cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. stemcell.com [stemcell.com]

The Role of CL097 in the Antiviral Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL097 is a synthetic imidazoquinoline compound that has garnered significant interest in the field of immunology and virology due to its potent activation of the innate immune system. As a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), this compound mimics the presence of single-stranded viral RNA, triggering a robust antiviral state.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on various immune cells, and its potential as an antiviral therapeutic agent.

Mechanism of Action: TLR7/8 Agonism

This compound is a water-soluble derivative of the imidazoquinoline R848.[1] Its primary mechanism of action is the activation of TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for detecting viral pathogens.[1][2] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1]

Upon binding to TLR7 and TLR8 within the endosome, this compound initiates a downstream signaling cascade primarily through the MyD88-dependent pathway.[3] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[3][4] The activation of these transcription factors culminates in the production of a wide array of pro-inflammatory cytokines, chemokines, and, most notably, type I interferons (IFN-α/β), which are critical for establishing an antiviral state.[1][3]

Signaling Pathways

The activation of TLR7 and TLR8 by this compound triggers a well-defined signaling cascade, as illustrated in the diagram below.

Quantitative Data Presentation

The potency and efficacy of this compound have been evaluated in various in vitro systems. The following tables summarize the key quantitative data available.

Table 1: Potency of this compound on Human TLR7 and TLR8

| Cell Line | Receptor | Assay | EC50 | Reference |

| HEK293 | Human TLR7 | NF-κB Activation | 0.1 µM | [5] |

| HEK293 | Human TLR8 | NF-κB Activation | 4.0 µM | [5] |

| HEK-Blue™ | Human TLR7 | SEAP Reporter | ~0.03 µM | [6] |

| HEK-Blue™ | Human TLR8 | SEAP Reporter | ~1 µM | [6] |

Table 2: this compound-Induced Cytokine Production in Human Plasmacytoid Dendritic Cells (pDCs)

| Cytokine | Concentration of this compound | Incubation Time | Fold Increase vs. Control | Reference |

| IFN-α | 1.5 µM | 24 hours | Significantly Increased | [7] |

| TNF-α | 1.5 µM | 24 hours | Significantly Increased | [7] |

| IL-6 | 1.5 µM | 24 hours | Significantly Increased | [7] |

| IL-12p70 | 1.5 µM | 24 hours | Significantly Increased | [7] |

Table 3: Antiviral Activity of this compound

| Virus | Cell Type | Assay | IC50 / EC50 | Reference |

| Hepatitis C Virus (HCV) | PBMC/Huh7-Luc co-culture | Luciferase Reporter | Nanomolar range | [1] |

| HIV-1 | Cord Blood Macrophages | p24 ELISA | Efficiently inhibited replication | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To activate human PBMCs with this compound to assess cytokine production and cell activation marker expression.

Materials:

-

Human whole blood or buffy coats

-

Ficoll-Paque PLUS (or equivalent density gradient medium)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

96-well flat-bottom cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion.

-

Cell Seeding: a. Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI. b. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

This compound Stimulation: a. Prepare serial dilutions of this compound in complete RPMI at 2x the final desired concentrations. b. Add 100 µL of the 2x this compound dilutions to the appropriate wells. For a negative control, add 100 µL of complete RPMI. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).

-

Sample Collection: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the supernatant for cytokine analysis (e.g., by ELISA) and store at -80°C if not used immediately. c. The cell pellet can be used for flow cytometry analysis of activation markers.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-α) in cell culture supernatants.

Materials:

-

Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)

-

Cell culture supernatants from Protocol 1

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 2 N H2SO4)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate Coating: a. Dilute the capture antibody in coating buffer as per the kit instructions. b. Add 100 µL of the diluted capture antibody to each well of the ELISA plate. c. Seal the plate and incubate overnight at 4°C.

-

Blocking: a. Wash the plate three times with wash buffer. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: a. Wash the plate three times with wash buffer. b. Prepare a standard curve by serially diluting the cytokine standard. c. Add 100 µL of standards and samples (supernatants) to the appropriate wells. d. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: a. Wash the plate three times with wash buffer. b. Dilute the biotinylated detection antibody in assay diluent. c. Add 100 µL of the diluted detection antibody to each well. d. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: a. Wash the plate three times with wash buffer. b. Dilute the streptavidin-HRP conjugate. c. Add 100 µL of the diluted conjugate to each well. d. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development and Measurement: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate for 15-30 minutes at room temperature in the dark. d. Add 50 µL of stop solution to each well. e. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: a. Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. b. Use the standard curve to determine the concentration of the cytokine in the samples.

Protocol 3: Flow Cytometry for pDC Activation Marker Analysis

Objective: To quantify the expression of cell surface activation markers (e.g., CD80, CD86, MHC-II) on pDCs following this compound stimulation.

Materials:

-

Stimulated cells from Protocol 1

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against pDC markers (e.g., CD123, BDCA-2) and activation markers (e.g., CD80, CD86, MHC-II)

-

Flow cytometer

Procedure:

-

Cell Staining: a. Resuspend the cell pellets from Protocol 1 in 100 µL of FACS buffer. b. Add the appropriate dilutions of fluorochrome-conjugated antibodies to each sample. c. Incubate for 30 minutes at 4°C in the dark.

-

Washing: a. Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant and repeat the wash step.

-

Data Acquisition: a. Resuspend the cells in 300 µL of FACS buffer. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events.

-

Data Analysis: a. Gate on the pDC population based on their specific markers (e.g., CD123+, BDCA-2+). b. Analyze the expression levels (mean fluorescence intensity or percentage of positive cells) of the activation markers within the pDC gate.

Protocol 4: Viral Plaque Reduction Assay

Objective: To determine the antiviral activity of this compound against a specific virus (e.g., influenza virus) by quantifying the reduction in viral plaque formation.

Materials:

-

Virus-permissive cell line (e.g., MDCK for influenza)

-

Complete cell culture medium

-

Virus stock of known titer

-

This compound

-

Overlay medium (e.g., medium with low-melting-point agarose (B213101) or Avicel)

-

Crystal violet staining solution

Procedure: